

Application Note: Quantification of Cafestol and Kahweol in Coffee Using HPLC-DAD

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Compound of Interest

Compound Name: Cafestol acetate

Cat. No.: B1201918

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Introduction

Cafestol and kahweol are diterpene molecules found almost exclusively in coffee beans.^{[1][2]} These compounds have been the subject of considerable research due to their dual impact on human health. On one hand, they have been linked to the hypercholesterolemic effects of unfiltered coffee consumption.^{[3][4][5]} On the other hand, studies have suggested potential anticarcinogenic and anti-inflammatory properties.^{[3][6][7][8]} The concentration of cafestol and kahweol varies significantly depending on the coffee species (with Arabica having higher levels than Robusta), the degree of roasting, and the brewing method.^{[3][9][10]} Therefore, accurate quantification of these compounds is crucial for both quality control in the coffee industry and for health-related research.

This application note provides a detailed protocol for the simultaneous quantification of cafestol and kahweol in coffee samples using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The method is based on the saponification of diterpene esters followed by liquid-liquid extraction and subsequent chromatographic analysis.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC-DAD analysis.

Materials and Reagents

- Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Diethyl ether (analytical grade), Ethanol (96%, analytical grade), Methyl tert-butyl ether (MTBE, HPLC grade)
- Reagents: Potassium hydroxide (KOH, analytical grade)
- Standards: Cafestol ($\geq 98\%$ purity), Kahweol ($\geq 98\%$ purity)
- Coffee Samples: Green coffee beans, roasted coffee beans, or brewed coffee.

Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD)
- Analytical balance
- Grinder (for coffee beans)
- Heating plate with magnetic stirrer
- Centrifuge
- Rotary evaporator
- Vortex mixer
- Syringe filters (0.22 μm , nylon or PTFE)
- Glassware: volumetric flasks, pipettes, separatory funnels, round-bottom flasks.

Sample Preparation (Direct Hot Saponification)

Direct hot saponification is a commonly used and efficient method for the extraction of cafestol and kahweol from coffee.^{[7][11]}

- Grinding: Grind roasted or green coffee beans to a fine powder.
- Weighing: Accurately weigh approximately 0.2 g of the ground coffee sample into a round-bottom flask. For liquid coffee brew samples, 50 mL can be used.^{[12][13]}

- Saponification:
 - Add 2 mL of 2.5 M KOH in ethanol to the flask.
 - Heat the mixture at 80°C in a water bath for 1.5 hours with constant stirring to ensure complete hydrolysis of the diterpene esters.
- Extraction:
 - After cooling to room temperature, add 5 mL of distilled water.
 - Perform liquid-liquid extraction by adding 10 mL of diethyl ether or methyl tert-butyl ether (MTBE) and shaking vigorously for 1 minute.[\[1\]](#)[\[11\]](#)
 - Allow the phases to separate and collect the upper organic layer.
 - Repeat the extraction step two more times with fresh organic solvent.
 - Combine the organic extracts.
- Washing: Wash the combined organic extract with 5 mL of distilled water to remove any remaining KOH.
- Drying and Reconstitution:
 - Evaporate the organic solvent to dryness using a rotary evaporator or under a stream of nitrogen.[\[11\]](#)
 - Reconstitute the dried residue in a known volume (e.g., 1-5 mL) of the mobile phase (acetonitrile/water mixture).[\[1\]](#)
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.

HPLC-DAD Conditions

The following chromatographic conditions are recommended for the separation and quantification of cafestol and kahweol:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.6 μ m)[13]
Mobile Phase	Isocratic elution with Acetonitrile:Water (55:45, v/v)[14]
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	30°C
DAD Wavelength	230 nm for cafestol and 280 nm for kahweol (or monitor both)[11]
Run Time	Approximately 15-20 minutes[11]

Method Validation

For quantitative analysis, the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

- **Linearity:** Prepare a series of standard solutions of cafestol and kahweol of known concentrations to construct a calibration curve.
- **LOD and LOQ:** The limit of detection for cafestol has been reported as 0.01 mg/L and the limit of quantification as 0.04 mg/L.[1][2] For a specific UPLC method, LOD was 0.5 μ g/mL for both diterpenes, and LOQ was 1.4 and 1.6 μ g/mL for kahweol and cafestol, respectively. [13]
- **Precision:** Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. Coefficients of variation for cafestol have been reported to range from 0.2% to 2.8% for repeatability and 1.4% to 15.3% for intermediate precision.[1]
- **Accuracy:** Determine the recovery by spiking a coffee sample with known amounts of cafestol and kahweol standards. Average recoveries for cafestol are typically between 96% and 110%.[1]

Data Presentation

The following tables summarize the typical content of cafestol and kahweol in different coffee samples as reported in the literature.

Table 1: Cafestol and Kahweol Content in Green Coffee Beans (mg/100g)

Coffee Species	Cafestol (mg/100g)	Kahweol (mg/100g)	Reference
Arabica	221 - 604	371 - 986	[9]
Robusta	239 - 250	5 - 8	[9]
Liberica	273 - 283	152 - 154	[9]
Excelsa	334 - 616	54 - 95	[9]

Table 2: Cafestol and Kahweol Content in Different Coffee Brews

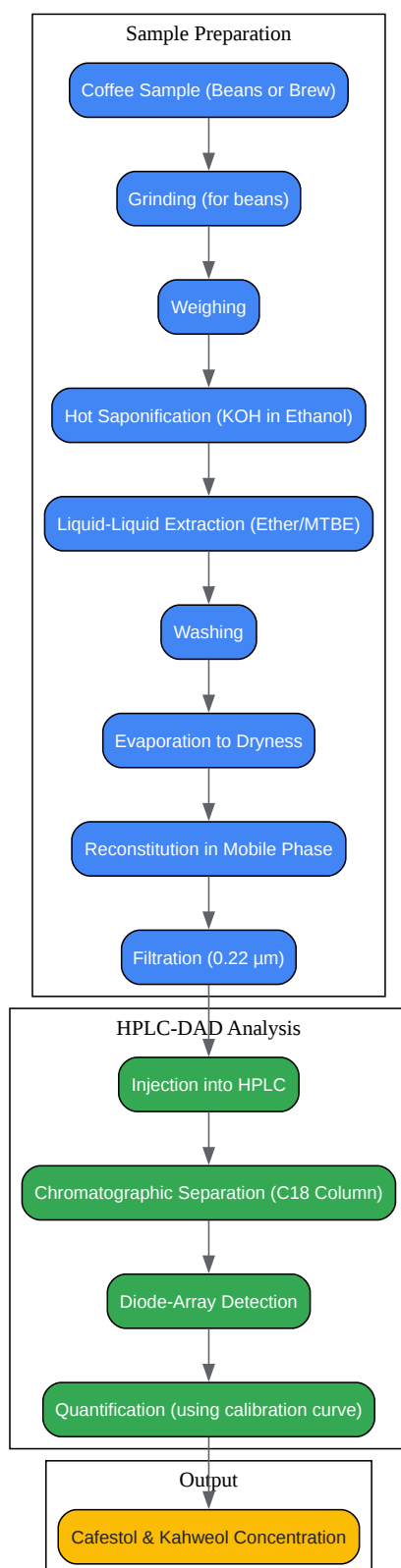
Brewing Method	Cafestol (mg/cup)	Kahweol (mg/cup)	Reference
Espresso	~1.0 - 4.0	~1.0 - 4.0	[3] [5]
French Press (Cafetière)	6 - 12	6 - 12	[3]
Scandinavian Boiled	7.2	7.2	[5]
Turkish Coffee	5.3	5.4	[5]
Filtered/Drip	0.2 - 0.6	0.2 - 0.6	[3]
Instant	0.2 - 0.6	0.2 - 0.6	[3]

Table 3: Method Validation Parameters

Parameter	Cafestol	Kahweol	Reference
LOD	0.01 mg/L	-	[1] [2]
LOQ	0.04 mg/L	-	[1] [2]
Recovery	96 - 110%	99% (average)	[1] [14]
Repeatability (CV%)	0.2 - 2.8%	-	[1]
Intermediate Precision (CV%)	1.4 - 15.3%	-	[1]

Visualizations

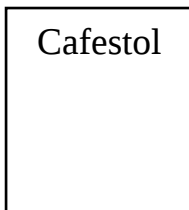
The following diagrams illustrate the experimental workflow and the chemical structures of the target analytes.



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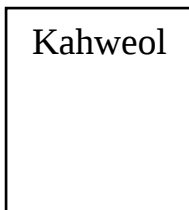
Caption: Experimental workflow for the quantification of cafestol and kahweol.

Cafestol



Kahweol has an additional double bond in its furan ring compared to Cafestol.

Kahweol



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Caption: Chemical structures of cafestol and kahweol.

Conclusion

The HPLC-DAD method described in this application note is a robust and reliable technique for the simultaneous quantification of cafestol and kahweol in various coffee samples. The direct hot saponification sample preparation method provides efficient extraction of the target analytes. This method is suitable for researchers, scientists, and professionals in the food and drug development industries who require accurate determination of these bioactive diterpenes in coffee. The provided data tables and workflow diagrams serve as a comprehensive guide for implementing this analytical procedure.

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